3-Amino-5-bromo-4-chlorobenzonitrile
Description
3-Amino-5-bromo-4-chlorobenzonitrile is a halogenated aromatic compound featuring a benzonitrile backbone substituted with amino (-NH₂), bromo (-Br), and chloro (-Cl) groups at positions 3, 5, and 4, respectively. The molecule combines electron-donating (amino) and electron-withdrawing (cyano, bromo, chloro) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electronic effects of substituents and steric factors due to halogen placement .
Properties
Molecular Formula |
C7H4BrClN2 |
|---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-amino-5-bromo-4-chlorobenzonitrile |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,11H2 |
InChI Key |
BUIBDAUKGIHORD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Cl)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following compounds share structural similarities with 3-Amino-5-bromo-4-chlorobenzonitrile, differing in substituent type, position, or additional functional groups:
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The amino group at C3 in this compound donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, the cyano group at C1 strongly withdraws electrons, deactivating the ring . The methoxy group in 2-Amino-4-chloro-5-methoxybenzonitrile provides greater electron density compared to bromo/chloro substituents, altering reactivity in coupling reactions .
- Halogen Effects: Bromine’s larger atomic radius (vs. The trihalogenated 3-Bromo-5-fluoro-4-iodoaniline exhibits unique reactivity due to iodine’s polarizability, though its lack of a cyano group limits utility in nitrile-based syntheses .
Research Findings and Gaps
- Synthetic Challenges: Introducing bromine at C5 in this compound may require directed ortho-metalation or Ullmann coupling, contrasting with simpler chlorination methods for 3-Amino-4-chlorobenzonitrile .
- Data Limitations : Experimental data on melting points, solubility, and spectroscopic profiles for the target compound are absent in the provided evidence, highlighting a need for further characterization.
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